Structural and Physicochemical Differentiation of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene vs. Mono-Substituted Haloethylbenzene Analogs
1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a tri-substituted aromatic compound, distinguishing it from simpler haloethylbenzene analogs. Its unique combination of bromoethyl, chloro, and fluoro substituents results in a higher molecular weight and a specific halogen composition compared to mono-substituted analogs like 2-bromoethylbenzene (PhCH2CH2Br, MW: 185.06 g/mol) or 2-chloroethylbenzene (PhCH2CH2Cl, MW: 140.61 g/mol) [1]. The presence of fluorine, chlorine, and bromine atoms in specific positions on the aromatic ring imparts distinct electronic and steric properties, which are critical for its role as a specialized intermediate .
| Evidence Dimension | Molecular Composition and Mass |
|---|---|
| Target Compound Data | C₈H₇BrClF; MW: 237.49 g/mol; Halogens: Br, Cl, F |
| Comparator Or Baseline | 2-bromoethylbenzene (PhCH2CH2Br) MW: 185.06 g/mol; 2-chloroethylbenzene (PhCH2CH2Cl) MW: 140.61 g/mol; Halogens: single halogen only |
| Quantified Difference | Target compound has a 28.3% higher MW than the bromo analog and a 68.9% higher MW than the chloro analog. It contains three distinct halogen types in a defined substitution pattern, versus one in the comparators. |
| Conditions | Molecular formula and weight comparison; No experimental condition required |
Why This Matters
For procurement, this data confirms that the compound is a structurally unique, multi-halogenated building block; simple mono-halogenated analogs are not chemically equivalent and cannot serve as direct substitutes in synthetic pathways requiring this precise substitution pattern.
- [1] PubChem. 2-Bromoethylbenzene (CID 12060). View Source
